![molecular formula C19H21N3O3 B1235501 8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)
8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone is an organic heterotricyclic compound.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound 8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone, and related compounds, have been a subject of interest in synthetic chemistry, particularly in the synthesis of various heterocyclic compounds. Morón, Nguyen, and Bisagni (1983) explored the synthesis of similar compounds, noting their relevance in chemical studies (Morón, Nguyen, & Bisagni, 1983).
Chemical Reactions and Properties
- Research on the chemical properties and reactions of this compound and its derivatives has been conducted. For instance, Scrowston and Shaw (1976) investigated the reactions of related thiopyrano-compounds, providing insights into their chemical behavior (Scrowston & Shaw, 1976).
Spectroscopic and Fluorescent Studies
- The compound's derivatives have been studied for their spectroscopic and fluorescent properties. Xiao (2007) synthesized and analyzed a Schiff-base containing naphthalimide and pyrazolone chromophores, examining their fluorescent spectroscopy and UV-Vis spectrum (Xiao, 2007).
Application in Antitumor Agents
- The compound's framework has been utilized in the development of antitumor agents. Jurd (1996) focused on benzopyranylamine compounds, finding that derivatives containing a 3,4,5-trimethoxyphenyl ring were active against certain human cancer cell lines (Jurd, 1996).
Tautomerism and Structural Transformation Studies
- Studies on tautomerism and structural transformation of similar compounds have been conducted to understand their stability and behavior in different environments. Gubaidullin et al. (2014) investigated the structure of spontaneous transformation products of a similar compound, providing valuable information on its chemical properties (Gubaidullin et al., 2014).
Synthesis and Bioactivity Evaluation
- There has been significant interest in synthesizing and evaluating the bioactivity of pyrazolone derivatives. Mariappan et al. (2010) synthesized 3-Methyl-4-substituted benzylidene-pyrazol-5-ones and evaluated their anti-inflammatory and analgesic responses (Mariappan et al., 2010).
New Heterocyclic Derivatives
- The research also includes the synthesis of new heterocyclic derivatives using the compound as a precursor. Siddiqui and Asad (2006) synthesized new heterocyclic derivatives of 3-Formyl-4-hydroxycoumarin, demonstrating the compound's versatility in heterocyclic chemistry (Siddiqui & Asad, 2006).
Crystal Structure Analysis
- Analysis of the crystal structure of pyrazolone derivatives provides insights into their molecular configuration. Sun and Cui (2008) synthesized a compound related to pyrazolone and analyzed its crystal structure, highlighting its molecular geometry and hydrogen bonding patterns (Sun & Cui, 2008).
Propriétés
Formule moléculaire |
C19H21N3O3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
8-methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]chromeno[4,3-c]pyrazol-4-one |
InChI |
InChI=1S/C19H21N3O3/c1-12-6-7-16-14(9-12)18-15(19(24)25-16)10-20-22(18)11-17(23)21-8-4-3-5-13(21)2/h6-7,9-10,13H,3-5,8,11H2,1-2H3 |
Clé InChI |
ZCZOAZQPIZRACP-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CN2C3=C(C=N2)C(=O)OC4=C3C=C(C=C4)C |
SMILES canonique |
CC1CCCCN1C(=O)CN2C3=C(C=N2)C(=O)OC4=C3C=C(C=C4)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



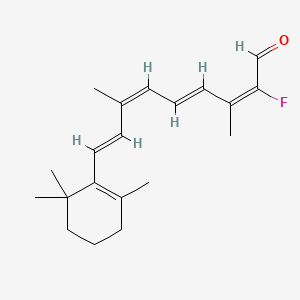

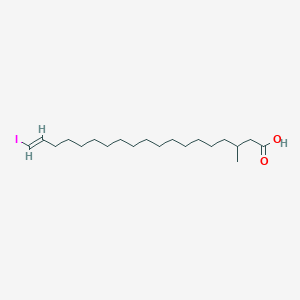

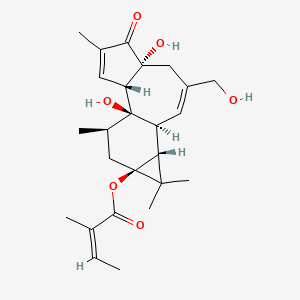
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)
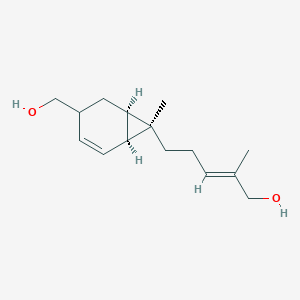
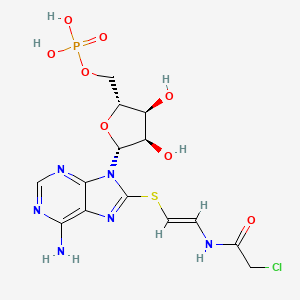
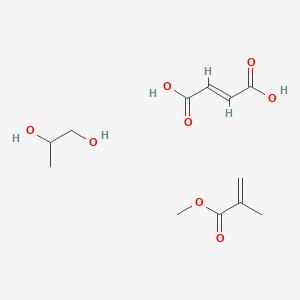
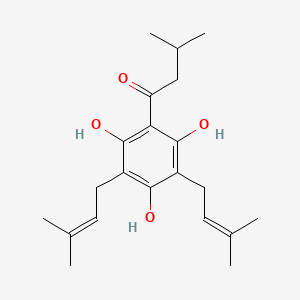

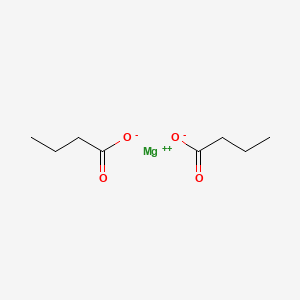

![1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone](/img/structure/B1235440.png)